

An In-depth Technical Guide to (E)-4,6-dichloro-2-styrylquinazoline

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Compound of Interest

Compound Name: (E)-4,6-Dichloro-2-styrylquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological significance of the quinazoline derivative, **(E)-4,6-dichloro-2-styrylquinazoline**. Due to the limited availability of data for this specific molecule, this guide draws upon information from closely related analogues to present a representative profile.

IUPAC Name and Chemical Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4,6-dichloro-2-[(E)-2-phenylethenyl]quinazoline.

Chemical Structure:

Molecular Formula: $C_{16}H_{10}Cl_2N_2$

Molecular Weight: 301.17 g/mol

Proposed Synthesis

A plausible and efficient method for the synthesis of **(E)-4,6-dichloro-2-styrylquinazoline** involves the condensation reaction between 4,6-dichloro-2-methylquinazoline and

benzaldehyde. This type of reaction is a common and effective way to form the styryl linkage in quinoline and quinazoline systems.

Experimental Protocol (Representative)

The following protocol is adapted from established procedures for the synthesis of similar (E)-2-styrylquinazolines.

Materials:

- 4,6-dichloro-2-methylquinazoline
- Benzaldehyde
- Acetic anhydride
- Glacial acetic acid
- Ethanol
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (DCM)
- Hexane

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4,6-dichloro-2-methylquinazoline (1.0 eq.) in a mixture of acetic anhydride (10 vol.) and glacial acetic acid (1 vol.).
- **Addition of Benzaldehyde:** Add benzaldehyde (1.2 eq.) to the reaction mixture.
- **Reaction:** Heat the mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

- Work-up:
 - After completion, allow the reaction mixture to cool to room temperature.
 - Carefully pour the mixture into a beaker containing ice-water to quench the excess acetic anhydride.
 - Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
 - Extract the aqueous layer with dichloromethane (3 x 20 mL).
 - Combine the organic layers and wash with brine (20 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol to yield the pure **(E)-4,6-dichloro-2-styrylquinazoline**.

Potential Biological Activity and Quantitative Data

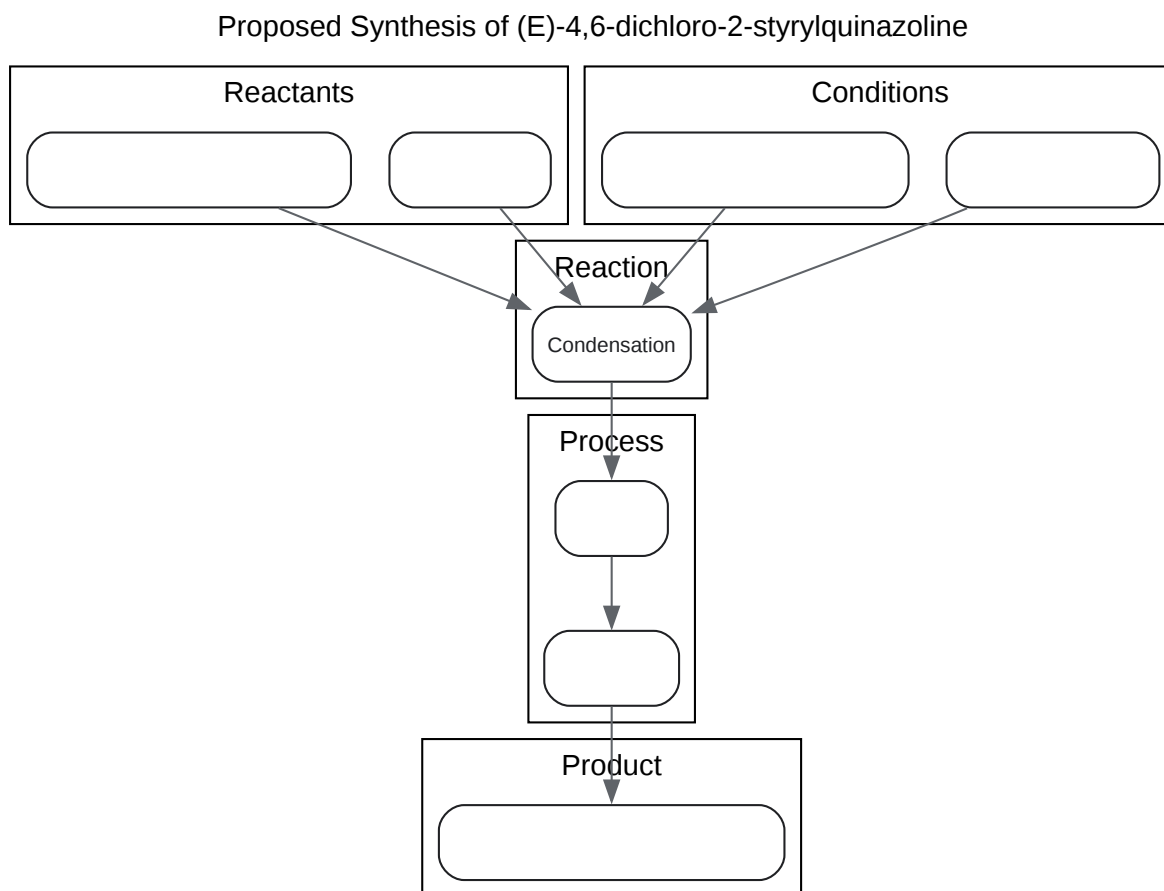
While specific biological data for **(E)-4,6-dichloro-2-styrylquinazoline** is not readily available in the public domain, the styrylquinazoline scaffold is a well-known pharmacophore with a wide range of biological activities, most notably as anticancer agents. The dichloro substitution pattern can further enhance this activity. The table below summarizes the in vitro anticancer activity of several related styrylquinazoline derivatives against various cancer cell lines.

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
A 2-styrylquinazolin-4(3H)-one derivative	Human renal cancer (TK-10)	22.48	[1]
A 2-styrylquinazolin-4(3H)-one derivative	Human melanoma (UACC-62)	14.96	[1]
(E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one	Methicillin-resistant Staphylococcus aureus (MRSA)	-	[1]
A 6-bromo-2-(4-fluorostyryl)quinazolin-4-one	Human melanoma (UACC-62)	19.70	[1]
A 6-bromo-2-(4-fluorostyryl)quinazolin-4-one	Human breast cancer (MCF-7)	29.26	[1]

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of **(E)-4,6-dichloro-2-styrylquinazoline**.



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Caption: A workflow diagram for the proposed synthesis of the target compound.

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References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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